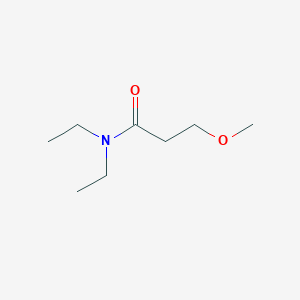
(R)-N-Isopropylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Isopropylpyrrolidin-3-amine is a chiral amine compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of a pyrrolidine ring, with the amine group located at the third position of the ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Isopropylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. A typical synthetic route may include the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Chiral Resolution: The racemic mixture of the pyrrolidine derivative is subjected to chiral resolution using chiral acids or bases to obtain the ®-enantiomer.
Isopropylation: The ®-pyrrolidine derivative is then reacted with isopropyl halides under basic conditions to introduce the isopropyl group at the nitrogen atom.
Amine Formation: The final step involves the reduction of the intermediate compound to form ®-N-Isopropylpyrrolidin-3-amine.
Industrial Production Methods
Industrial production of ®-N-Isopropylpyrrolidin-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
®-N-Isopropylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the pyrrolidine ring.
Acylation: The compound can undergo acylation reactions to form amides or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and alkylating agents are typical reagents for substitution reactions.
Acylation: Acyl chlorides and anhydrides are commonly used in acylation reactions.
Major Products
The major products formed from these reactions include imines, secondary and tertiary amines, substituted pyrrolidines, and amides.
Aplicaciones Científicas De Investigación
®-N-Isopropylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-N-Isopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-Isopropylpyrrolidin-3-amine
- N-Methylpyrrolidin-3-amine
- N-Ethylpyrrolidin-3-amine
Uniqueness
®-N-Isopropylpyrrolidin-3-amine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial for applications requiring high selectivity and specificity, such as in pharmaceutical synthesis and chiral catalysis.
Propiedades
Número CAS |
854140-09-3 |
|---|---|
Fórmula molecular |
C7H16N2 |
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
(3R)-N-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1 |
Clave InChI |
FUOPYXYKWKCPLR-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)N[C@@H]1CCNC1 |
SMILES canónico |
CC(C)NC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)
![2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)









![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)
